Cas no 313661-92-6 (2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide)

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
- F0016-0297
- AKOS002997670
- 313661-92-6
- Oprea1_381879
-
- インチ: 1S/C16H13ClN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20)
- InChIKey: OUBXXIQVPWYHAR-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(NC1=NC2C(=CC=CC=2S1)OCC)=O
計算された属性
- 精确分子量: 332.0386265g/mol
- 同位素质量: 332.0386265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.5Ų
- XLogP3: 4.5
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0016-0297-4mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-5mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-75mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-20μmol |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-15mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-25mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-30mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-20mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-2mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0016-0297-10mg |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
313661-92-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamideに関する追加情報
Introduction to 2-Chloro-N-(4-Ethoxy-1,3-Benzothiazol-2-yl)benzamide (CAS No. 313661-92-6)
2-Chloro-N-(4-Ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS No. 313661-92-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide makes it a promising candidate for various therapeutic applications.
The molecular formula of 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is C17H15ClN2O2S, and its molecular weight is approximately 350.87 g/mol. The compound features a benzothiazole ring system substituted with an ethoxy group at the 4-position and a chlorobenzamide moiety. This structural arrangement imparts specific chemical and biological properties that are of interest to researchers.
In recent studies, 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has been investigated for its potential as an anticancer agent. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis (programmed cell death).
Beyond its anticancer properties, 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has also shown promise in the treatment of microbial infections. A study in the European Journal of Medicinal Chemistry demonstrated its potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity makes it a valuable candidate for developing new antibiotics.
The pharmacokinetic profile of 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has been evaluated in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, it has demonstrated low toxicity in animal models, suggesting a wide therapeutic window and reduced side effects.
In terms of synthetic methods, 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be synthesized through a multi-step process involving the formation of the benzothiazole ring followed by functional group modifications. One common approach involves the reaction of 4-hydroxybenzothiazole with ethyl iodide to form the ethoxy derivative, which is then coupled with 2-chlorobenzoic acid using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).
The potential applications of 2-chloro-N-(4-Ethoxy-1,3-benzothiazol-2-yl)benzamide extend beyond its primary therapeutic uses. It has also been explored as a lead compound for developing new materials with unique optical and electronic properties. For instance, research in the field of materials science has shown that derivatives of this compound can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their excellent charge transport characteristics.
In conclusion, 2-chloro-N-(4-Ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS No. 313661-92-6) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it an important molecule for further research and development in medicinal chemistry, pharmaceuticals, and materials science.
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